

Spectroscopic and Spectrometric Analysis of Tetraoctylammonium Iodide: A Technical Guide

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Compound of Interest

Compound Name: *Tetraoctylammonium iodide*

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This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for **Tetraoctylammonium iodide**. Due to the limited availability of specific data for the iodide salt, this guide leverages data from its close analog, Tetraoctylammonium bromide, for a comprehensive analysis of the shared tetraoctylammonium cation. This document details experimental protocols and presents quantitative data in a structured format to facilitate understanding and application in research and development.

FT-IR Spectroscopy Data

The FT-IR spectrum of **Tetraoctylammonium iodide** is characterized by the vibrational modes of its long alkyl chains and the quaternary ammonium group. While a detailed peak list for **Tetraoctylammonium iodide** is not readily available in the public domain, the spectrum of its bromide analog, Tetraoctylammonium bromide, provides a reliable reference for the cationic component. The key absorption bands are dominated by C-H stretching and bending vibrations.

Table 1: Characteristic FT-IR Absorption Bands for the Tetraoctylammonium Cation

Wavenumber (cm ⁻¹)	Assignment	Vibrational Mode
~2955	C-H	Asymmetric stretching of CH ₃ groups
~2924	C-H	Asymmetric stretching of CH ₂ groups
~2854	C-H	Symmetric stretching of CH ₂ groups
~1466	C-H	Bending (scissoring) of CH ₂ groups
~1378	C-H	Bending (rocking) of CH ₃ groups
~960-900	C-N	Stretching of the quaternary ammonium group

Note: The data presented is based on the analysis of Tetraoctylammonium bromide and characteristic frequencies for long-chain quaternary ammonium salts. The iodide anion does not exhibit significant absorption in the mid-infrared region.

Mass Spectrometry Data

Mass spectrometry of **Tetraoctylammonium iodide** primarily provides information about the mass and fragmentation of the tetraoctylammonium cation. Electron ionization (EI) is a common technique for such analyses. The molecular weight of the tetraoctylammonium cation (C₃₂H₆₈N⁺) is approximately 466.9 g/mol. The mass spectrum of the closely related Tetraoctylammonium bromide shows a characteristic fragmentation pattern resulting from the loss of alkyl chains.^[1]

Table 2: Mass Spectrometry Data for the Tetraoctylammonium Cation (from Tetraoctylammonium Bromide)^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
43.0	18.2	$C_3H_7^+$
57.0	13.8	$C_4H_9^+$
71.0	8.0	$C_5H_{11}^+$
156.0	7.5	$[M - 3(C_8H_{17}) - H]^+$
254.0	100.0	$[M - 2(C_8H_{17})]^+$
255.0	19.5	$[M - 2(C_8H_{17}) + H]^+$

Note: 'M' refers to the intact tetraoctylammonium cation.

A separate analysis of **Tetraoctylammonium iodide** identified the following significant peaks, with the base peak at m/z 254.0.[\[2\]](#)

Table 3: Mass Spectrometry Data for **Tetraoctylammonium Iodide**[\[2\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)
41.0	7.0
43.0	12.7
57.0	14.6
71.0	11.6
156.0	12.5
254.0	100.0
255.0	19.2
352.0	2.9
353.0	2.8

Experimental Protocols

The following sections detail standardized protocols for obtaining FT-IR and mass spectrometry data for long-chain quaternary ammonium salts like **Tetraoctylammonium iodide**.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining FT-IR spectra of solid samples.

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
- **Sample Preparation:** Place a small amount of the solid **Tetraoctylammonium iodide** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal. Collect the infrared spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The resulting spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing structural information.

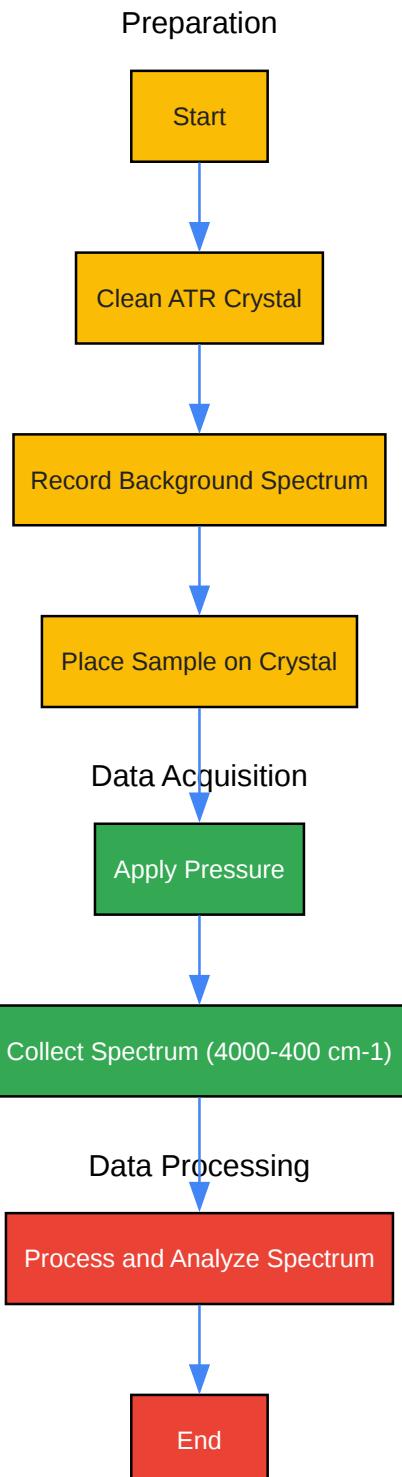
- **Sample Introduction:** Introduce a small amount of the **Tetraoctylammonium iodide** sample into the mass spectrometer, often via a direct insertion probe. The sample is heated to induce vaporization.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualizations

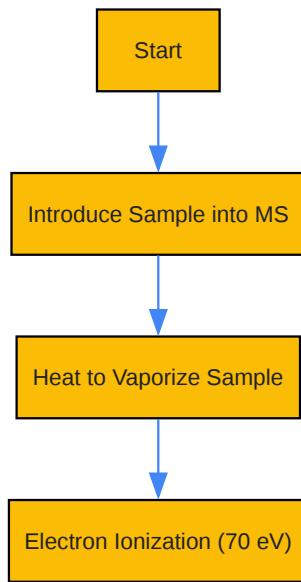
The following diagrams illustrate the experimental workflows for FT-IR and mass spectrometry analysis.

FT-IR Spectroscopy Experimental Workflow

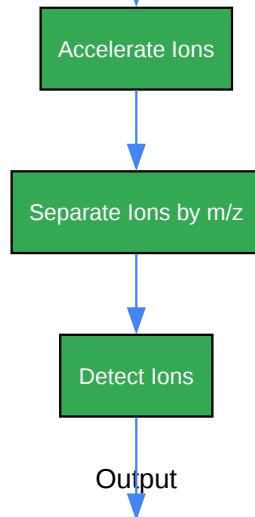


Mass Spectrometry Experimental Workflow

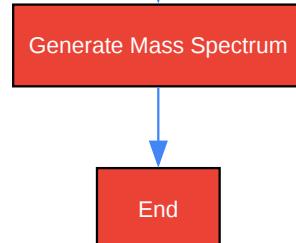
Sample Introduction & Ionization



Analysis & Detection



Output

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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